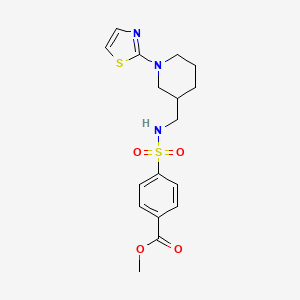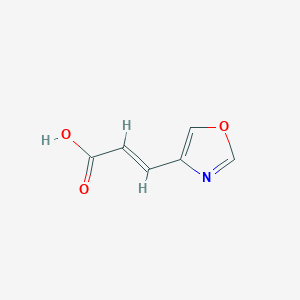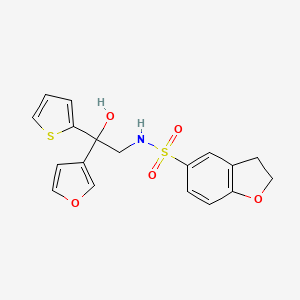
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a propan-1-one group .作用機序
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one. One area of interest is the development of novel drug candidates based on this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising results in scientific research and is a compound of interest for further investigation.
合成法
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one can be synthesized using different methods, including the Claisen-Schmidt condensation reaction, which involves the reaction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde and propanone in the presence of a base catalyst. Other methods include the use of microwave-assisted synthesis, which has been shown to increase the yield of this compound and reduce the reaction time.
科学的研究の応用
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
特性
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUDZPZKGXGDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
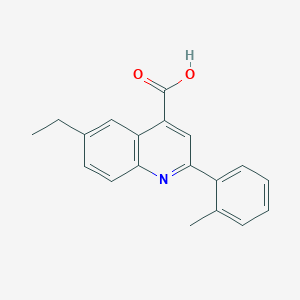

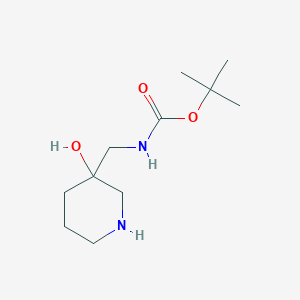

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)



amine](/img/structure/B2621830.png)
